molecular formula C17H13F2NO3 B1666144 4-Fluoro-N-(indan-2-yl)benzamide CAS No. 291756-32-6

4-Fluoro-N-(indan-2-yl)benzamide

Cat. No. B1666144
M. Wt: 255.29 g/mol
InChI Key: OKCJNSDIVCXYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-(indan-2-yl)benzamide is a compound that can be used for the therapy and prophylaxis of various diseases . It has been found to be particularly effective in the treatment of cardiovascular diseases, diabetes and its complications, angiogenesis, asthma bronchiale, chronic renal failure, cirrhosis of the liver, and restricted memory performance or a restricted ability to learn .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-N-(indan-2-yl)benzamide is C16H14FNO . Its average mass is 255.287 Da and its monoisotopic mass is 255.105942 Da .

Scientific Research Applications

Synthesis and Characterization

A study focused on the synthesis, characterization, and X-ray crystal structure of a similar compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide. This compound was characterized using techniques like NMR, IR, MS, and X-ray single-crystal determination, highlighting its potential in structural chemistry and materials science (Deng et al., 2014).

Anticancer Potential

Another study synthesized novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives, assessing their cytotoxic activities against cancer cell lines. These compounds, with various substituents, showed potent activity against cervical and breast cancer cell lines, suggesting their potential as anticancer agents (Vallri et al., 2020).

Neurological Research

A compound structurally related to 4-Fluoro-N-(indan-2-yl)benzamide was used in positron emission tomography (PET) imaging to study dopamine D2 receptors, demonstrating its utility in neurological research and potential for studying psychiatric disorders (Mach et al., 1993).

Alzheimer's Disease Research

In Alzheimer's disease research, a fluorinated benzamide was used with PET for quantifying serotonin 1A receptor densities, aiding in understanding the neuropathology of Alzheimer's disease (Kepe et al., 2006).

Pharmaceutical and Agrochemical Industries

A study reported the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation, highlighting the role of such compounds in pharmaceutical and agrochemical industries (Wu et al., 2017).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies, including Fourier transform infrared and Raman spectra of a related compound, were conducted, offering insights into molecular behavior relevant to materials science and pharmaceutical research (Ushakumari et al., 2008).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO/c17-14-7-5-11(6-8-14)16(19)18-15-9-12-3-1-2-4-13(12)10-15/h1-8,15H,9-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFMSBVSYVESTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N-(indan-2-yl)benzamide

CAS RN

291756-32-6
Record name AVE 9488
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0291756326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVE-9488
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U46KWJ9UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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